N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
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Description
Scientific Research Applications
Synthesis and Characterization
- Research into the synthesis, characterization, and thermal analysis of related imino compounds has been extensive. Studies such as those by (Kaya & Bilici, 2007) and (Kaya & Gül, 2004) focus on the oxidative polycondensation reactions and thermal stability of similar compounds, providing insights into their potential applications.
Structural and Molecular Studies
- Studies on related imino compounds have examined their crystal structures and electronic properties. For example, (Alaşalvar et al., 2015) used spectroscopy and DFT calculations to understand the molecular geometry and electronic properties of a similar compound. This research aids in the understanding of how such compounds can be manipulated for various applications.
Interaction with DNA and Chemical Activities
- The interaction of related imino compounds with DNA and their chemical activities have been a subject of study, as seen in (Güzel et al., 2020). This research provides valuable information on how these compounds could be used in biochemical and pharmaceutical applications.
Antimicrobial and Antioxidant Activities
- Some studies have investigated the antimicrobial and antioxidant properties of imino compounds. (Oloyede-Akinsulere et al., 2018) examined the antibacterial and antioxidant activities of tridentate substituted salicylaldimines, suggesting potential uses in medical and environmental applications.
Applications in Molecular Recognition and Sensing
- The use of related imino compounds in molecular recognition and sensing has been explored. For instance, (Hong et al., 2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, indicating potential applications in chemical sensing and molecular biology.
Properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-2-(4-fluorophenoxy)-4-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2FN3O4/c1-29-18-9-10-25-21(31-14-7-5-13(24)6-8-14)19(18)20(28)26-12-27-30-11-15-16(22)3-2-4-17(15)23/h2-10,12H,11H2,1H3,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPWAHLKJWYTRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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